3-(3',5'-Difluoro-biphenyl-2-ylmethyl)-1-methyl-piperazin-2-one
Overview
Description
3-(3',5'-Difluoro-biphenyl-2-ylmethyl)-1-methyl-piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a difluorophenyl group
Preparation Methods
The synthesis of 3-(3',5'-Difluoro-biphenyl-2-ylmethyl)-1-methyl-piperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the difluorophenyl intermediate: This involves the reaction of a suitable precursor with a difluorobenzene derivative under controlled conditions.
Coupling with piperazine: The difluorophenyl intermediate is then coupled with a piperazine derivative in the presence of a suitable catalyst, such as palladium, to form the desired product.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
3-(3',5'-Difluoro-biphenyl-2-ylmethyl)-1-methyl-piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
3-(3',5'-Difluoro-biphenyl-2-ylmethyl)-1-methyl-piperazin-2-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(3',5'-Difluoro-biphenyl-2-ylmethyl)-1-methyl-piperazin-2-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
When compared to similar compounds, 3-(3',5'-Difluoro-biphenyl-2-ylmethyl)-1-methyl-piperazin-2-one stands out due to its unique difluorophenyl substitution, which can enhance its binding affinity and specificity for certain targets. Similar compounds include:
- 3-[[2-(2,4-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one
- 3-[[2-(3,4-Difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one
These compounds share structural similarities but may differ in their chemical reactivity and biological activity due to variations in the position of the fluorine atoms on the phenyl ring.
Properties
IUPAC Name |
3-[[2-(3,5-difluorophenyl)phenyl]methyl]-1-methylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O/c1-22-7-6-21-17(18(22)23)10-12-4-2-3-5-16(12)13-8-14(19)11-15(20)9-13/h2-5,8-9,11,17,21H,6-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMUBOMMJQMSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1=O)CC2=CC=CC=C2C3=CC(=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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